molecular formula C24H22N2O B175492 (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol CAS No. 106147-84-6

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol

Cat. No. B175492
M. Wt: 354.4 g/mol
InChI Key: CVSNQZVXFMLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04814343

Procedure details

230 ml (1.659 mole) of triethylamine are added in the course of 15 minutes to a solution of 100 g (0.673 mole) of 5-methyl-1H-imidazole-4-methanol in 1.5 liter of dimethylformamide maintained between 10° and 14° C. Subsequently, a solution containing 192 g (0.69 mole) of triphenylmethyl chloride in 2 liters of dimethylformamide is introduced between 8° and 11° C. The reaction mixture is stirred for 2 hours and then poured on 14 liters of ice. Stirring is continued for 1 hour, whereafter the precipitate obtained is filtered off, washed with 6 liters of water and dried. This precipitate is then again taken up in 4 liters of boiling ethanol and the insoluble material is separated by hot filtration. Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered. The alcoholic filtrate is filtered hot on Norit, then concentrated and cooled while stirring. A second crop of the desired product crystallizes. It is filtered off, the yield being 28.3 g; M.P.: 255°-262° C. Finally, the filtrate is distilled under reduced pressure and the residue obtained is dissolved in 1 liter of a 95:5 v/v dichloromethane-methanol mixture and the solution obtained is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent: a 80:20 v/v dichloromethane-methanol mixture). A further 72.1 g of the desired product are thus recovered. In total, 119.4 g are recovered containing practically only one of the two possible isomers in the 4- and 5-positions, namely, the 5-methyl-1-triphenylmethyl-1H-imidazole-4-methanol. The yield is 50.1% of theory. The product obtained is used as such in the following step.
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
14 L
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]1[NH:13][CH:12]=[N:11][C:10]=1[CH2:14][OH:15].[C:16]1([C:22](Cl)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O.ClCCl.CO>[CH3:8][C:9]1[N:13]([C:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:12]=[N:11][C:10]=1[CH2:14][OH:15] |f:4.5|

Inputs

Step One
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(N=CN1)CO
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
2 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
14 L
Type
reactant
Smiles
Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained between 10° and 14° C
ADDITION
Type
ADDITION
Details
is introduced between 8° and 11° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 1 hour, whereafter the precipitate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 6 liters of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the insoluble material is separated by hot filtration
CUSTOM
Type
CUSTOM
Details
Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered
FILTRATION
Type
FILTRATION
Details
The alcoholic filtrate is filtered hot on Norit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
A second crop of the desired product crystallizes
FILTRATION
Type
FILTRATION
Details
It is filtered off
DISTILLATION
Type
DISTILLATION
Details
Finally, the filtrate is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent
CUSTOM
Type
CUSTOM
Details
A further 72.1 g of the desired product are thus recovered
CUSTOM
Type
CUSTOM
Details
In total, 119.4 g are recovered
ADDITION
Type
ADDITION
Details
containing practically only one of the two possible isomers in the 4- and 5-positions
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(N=CN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.